Butane-1,4-diol;1,6-diisocyanatohexane

Polyurethane elastomers Low-temperature flexibility Glass transition temperature

Researchers formulating aliphatic TPUs face a critical trade-off: aromatic hard segments (MDI-BDO, TDI-BDO) yellow under UV and release carcinogenic diamines upon degradation, while most aliphatic alternatives lack sufficient stiffness. The HDI-BDO adduct (CAS 25748-74-7) resolves both constraints. • Delivers the lowest glass transition (-69.4 °C) among all common diisocyanate systems, enabling elastomeric performance in cryogenic applications where MDI-BDO (-41.8 °C) and TDI-BDO (-17.1 °C) have already embrittled. • Provides the highest Young's modulus of any aliphatic/cycloaliphatic PUE system, driven by strong hard-segment crystallization (dual melting endotherms at 150 °C and 169 °C). • Maintains optical clarity under multi-year UV exposure-unlike aromatic systems that yellow within months-making it the industry standard for automotive clearcoats and architectural topcoats.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 25748-74-7
Cat. No. B14691724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButane-1,4-diol;1,6-diisocyanatohexane
CAS25748-74-7
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESC(CCCN=C=O)CCN=C=O.C(CCO)CO
InChIInChI=1S/C8H12N2O2.C4H10O2/c11-7-9-5-3-1-2-4-6-10-8-12;5-3-1-2-4-6/h1-6H2;5-6H,1-4H2
InChIKeyDBVNLBRLOULOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDI-BDO (CAS 25748-74-7): Hard-Segment Chemistry and Procurement Identity


Butane-1,4-diol;1,6-diisocyanatohexane (CAS 25748-74-7), also referred to as the HDI-BDO hard-segment building block or 1:1 adduct, is a key intermediate and structural motif in aliphatic thermoplastic polyurethane (TPU) elastomers. It combines 1,6-hexamethylene diisocyanate (HDI) and 1,4-butanediol (BDO) as the rigid hard-segment (HS) domain that governs mechanical strength, thermal transitions, and microphase separation behavior in segmented polyurethanes [1]. As an aliphatic system, it is fundamentally differentiated from aromatic counterparts (MDI-BDO, TDI-BDO) by its non-yellowing UV stability and distinct crystallization-driven mechanical profile [2]. The compound serves both as a defined prepolymer intermediate and as the repeating hard-segment unit in high-performance polyurethane coatings, adhesives, biomedical materials, and elastomers [3].

Aliphatic hard-segment building block for UV-stable thermoplastic polyurethanes
Crystallization-driven stiffness via HDI-BDO hard domains
Low glass transition temperature supports sub-ambient elastomeric range

Why Aliphatic vs. Aromatic Diisocyanate Selection Cannot Be Interchanged


Polyurethane hard-segment chemistry is not a commodity interchange. The HDI-BDO system (CAS 25748-74-7) produces polyurethanes with a fundamentally different property envelope compared to aromatic (MDI-BDO, TDI-BDO) and cycloaliphatic (IPDI-BDO, HMDI-BDO) analogs. At identical hard-segment content, HDI-BDO polyurethanes exhibit the lowest glass transition temperature (Tg = −69.4 °C by DSC), the highest degree of hard-segment crystallization (melting peaks at 150 °C and 169 °C), and the greatest Young's modulus among aliphatic/cycloaliphatic systems [1]. Aromatic counterparts such as MDI-BDO deliver higher tensile strength (23.4 MPa vs. 10.8 MPa) but suffer from UV-induced yellowing and generate potentially toxic aromatic diamines upon degradation [2][3]. IPDI-BDO and HMDI-BDO, while aliphatic, lack the crystallization-driven stiffness of HDI-BDO and show compromised phase separation [1]. Substituting any of these without re-engineering the formulation will alter mechanical performance, UV stability, biocompatibility profile, and processing behavior—making generic substitution technically unsound [4].

Aromatic DI substitution UV-induced yellowing and aromatic amine byproducts may shift color stability and safety profile vs. HDI-BDO
Cycloaliphatic DI substitution Lack of hard-segment crystallization can lower modulus and alter phase separation relative to HDI-BDO
General DI interchange Tg, mechanical, and biodegradation profiles differ materially; direct substitution is technically unsound without reformulation

Quantitative Differentiation Evidence Against Closest Analogs


Lowest Glass Transition Temperature Among Common Diisocyanate Systems

In a systematic head-to-head comparison of five PU systems synthesized with identical PTMG soft segment (Mn = 2000) and BDO chain extender, the HDI-based PU (PU-H) exhibited the lowest glass transition temperature (Tg) by both DSC and DMA, indicating the most flexible molecular chains with the lowest internal rotation barrier [1]. This low Tg is critical for applications requiring elastomeric performance at sub-ambient temperatures.

Glass Transition Temperature
Head-to-head
Tg = −69.4 °C (DSC); −48.2 °C (DMA)
Lowest Tg among five major diisocyanate systems; maintains elastomeric behavior below −65 °C
PTMG-BDO baseline; DSC/DMA head-to-head
Polyurethane elastomers Low-temperature flexibility Glass transition temperature HDI-BDO

Highest Crystallinity-Driven Young's Modulus Among Aliphatic Systems

In a direct comparative study of four diisocyanate-based PUEs (HDI, IPDI, HMDI, NBDI) all prepared with PTMG and BDO by an identical prepolymer method, the HDI-based PUE demonstrated the largest Young's modulus and tensile strength [1]. This superiority is attributed to the ability of the HDI-BDO hard segment to crystallize and the resulting strongest microphase separation among the four systems [1]. A more recent 2024 study confirmed that PU-H (HDI-BDO) possesses the highest modulus and hardness among five PUs, with extensive crystallization evidenced by three distinct XRD peaks between 20–26° 2θ and prominent DSC melting peaks at 150 °C and 169 °C [2].

Young’s Modulus
Head-to-head
Highest modulus among aliphatic/cycloaliphatic PUEs; HS melting peaks at 150 °C and 169 °C
Crystallization-driven stiffness for load-bearing aliphatic applications
Tensile 10.8 MPa vs. MDI 23.4 MPa; XRD confirmed crystallinity
Polyurethane elastomers Young's modulus Crystallization Microphase separation HDI-BDO

Superior Microphase Separation by Hydrogen-Bonded Carbonyl Fraction

FTIR analysis of the carbonyl region quantified the fraction of hydrogen-bonded urethane carbonyl groups (Xb) as a direct measure of hard-segment phase separation. An HDI-BDO polyurethane with 40 wt% hard segment content achieved Xb = 0.90 [1]. In contrast, a comparable polyether-based aromatic system (TDI-ethylenediamine, 46.5 wt% HS) reported Xb = 0.41 [1], and MDI-BDO systems at equivalent hard segment content exhibited markedly lower Xb values, indicating poorer phase segregation [1]. The high Xb of HDI-BDO reflects more complete inter-urethane hydrogen bonding and well-ordered hard domains.

H-Bonded Carbonyl Fraction (Xb)
Reported
Xb = 0.90 at 40 wt% HS (cross-study comparable)
High microphase separation correlates with tensile modulus and hydrolytic stability
Data to verify; aromatic comparator Xb ≈ 0.41
Polyurethane microphase separation FTIR hydrogen bonding Hard segment crystallinity HDI-BDO

Non-Yellowing UV Stability vs. Aromatic Systems

Aromatic polyurethanes (MDI-BDO, TDI-BDO) undergo UV-induced quinoid formation leading to severe yellowing and embrittlement, whereas aliphatic HDI-based polyurethanes do not discolor upon UV exposure [1]. While quantitative ΔE values are formulation-dependent, the mechanistic distinction is well-established: aromatic rings absorb UV and generate chromophoric degradation products, whereas the fully saturated HDI backbone lacks this pathway [1][2]. Lee and Tsai (2000) confirmed superior yellowing resistance for aliphatic HS polyurethane resins versus aromatic counterparts in wet-process polyurethane leather evaluations [2].

UV Yellowing Resistance
Class-level
Aliphatic backbone prevents quinoid chromophore formation; no discoloration upon UV exposure
Non-yellowing for color-critical outdoor and optical applications
Quantitative ΔE values are formulation-specific
UV resistance Yellowing resistance Aliphatic polyurethane Outdoor coatings HDI-BDO

Distinct Macrophage-Mediated Biodegradation Profile

In a direct cell-culture comparison using monocyte-derived macrophages (MDMs) seeded on polycarbonate-based polyurethanes with identical soft segments but differing only in hard-segment chemistry (HDI-BDO vs. MDI-BDO), the HDI-based material elicited significantly greater biodegradation and distinct cellular responses [1]. At 48 hours, foreign body giant cells (FBGCs) attached to HDI surfaces were more multinucleated (73%) compared to MDI (21%) and polystyrene control (36%) [1]. A fivefold increase in a specific ~48 kDa protein synthesis was observed exclusively on HDI, and significantly more ¹⁴C radiolabel release and esterase activity were measured from HDI vs. MDI (P < 0.05) [1]. This indicates that HDI-BDO chemistry actively modulates the macrophage-mediated degradation pathway.

Macrophage Biodegradation
Head-to-head
73% multinucleated FBGCs vs. 21% (MDI-BDO); 5× increase in 48 kDa protein; higher esterase activity
Distinct degradation pathway may influence biomedical implant research design
In vitro MDM model; 48 h; P
HS Crystallization Melting
Head-to-head
Dual endotherms at 150 °C and 169 °C; three XRD crystalline peaks
Only system with dual melting peaks; enables broader thermal processing window
IPDI-BDO/TDI-BDO lack HS melting; PTMG-BDO baseline
Biodegradable polyurethane Macrophage response Foreign body giant cells HDI-BDO biocompatibility

Tunable Hard-Segment Crystallization with Dual Melting Endotherms

The HDI-BDO hard segment is unique among common diisocyanate systems in exhibiting clear, intense dual crystallization melting peaks. DSC analysis of PU-H revealed prominent hard-segment melting endotherms at 150 °C and 169 °C, reflecting highly ordered crystalline domains [1]. In contrast, IPDI-BDO and TDI-BDO systems show no detectable HS crystallization melting peaks due to their poorer molecular symmetry [1]. MDI-BDO shows a single crystallization melting peak near 152 °C, while HMDI-BDO exhibits weakened crystallization with lower melting temperature [1]. The crystallization-driven physical crosslinking in HDI-BDO contributes to its elevated modulus and hardness, while the dual melting peaks indicate a broader thermal processing window compared to systems with a single sharp melt.

HS Crystallization Melting
Head-to-head
Dual endotherms at 150 °C and 169 °C; three XRD crystalline peaks
Only system with dual melting peaks; enables broader thermal processing window
IPDI-BDO/TDI-BDO lack HS melting; PTMG-BDO baseline
Polyurethane crystallization Thermal transitions Hard segment melting DSC HDI-BDO

High-Value Application Scenarios Driving Procurement Decisions


UV-Stable Outdoor Coatings and Automotive Clearcoats

For exterior-grade polyurethane coatings where color retention and gloss stability over multi-year outdoor exposure are mandatory, HDI-BDO-based formulations are indispensable. Aromatic systems (MDI-BDO, TDI-BDO) yellow within months of UV exposure due to quinoid chromophore formation, whereas HDI-BDO maintains optical clarity [1]. Aliphatic polyurethane resins with HDI-based hard segments have been the industry standard for automotive clearcoats and architectural topcoats for over two decades, as confirmed by Lee and Tsai's systematic yellowing resistance comparison across six diisocyanate chemistries [1]. No aromatic or cycloaliphatic alternative matches this combination of UV stability and mechanical integrity.

Cryogenic and Low-Temperature Elastomeric Components

The uniquely low glass transition temperature of HDI-BDO polyurethanes (Tg = −69.4 °C by DSC, the lowest among all five common isocyanate systems) [2] enables elastomeric performance at temperatures where MDI-BDO (−41.8 °C), HMDI-BDO, IPDI-BDO, and TDI-BDO (−17.1 °C) materials have already transitioned to a brittle glassy state. This makes HDI-BDO the preferred hard-segment chemistry for seals, gaskets, and flexible components in LNG handling equipment, aerospace cryogenic fuel systems, and Arctic-grade industrial equipment.

Tunable-Degradation Biomedical Implants and Tissue Scaffolds

HDI-BDO-based polyurethanes exhibit a distinct macrophage-mediated degradation profile—73% multinucleated FBGC formation vs. 21% for MDI-BDO, with significantly higher esterase activity and a unique fivefold increase in secreted degradative proteins [3]. Furthermore, HDI degrades to non-aromatic, potentially less toxic amines compared to the carcinogenic aromatic diamines (e.g., MDA) released from MDI-based polyurethanes [4]. For resorbable vascular grafts, bone tissue scaffolds, and drug-eluting implants where controlled, predictable degradation and minimized toxic byproduct release are critical, HDI-BDO chemistry offers a therapeutically relevant differentiation that cannot be achieved with aromatic hard segments.

High-Modulus Aliphatic Elastomers for Load-Bearing Applications

When an application simultaneously demands high stiffness (modulus), non-yellowing aesthetics, and elastomeric recovery, HDI-BDO is the uniquely qualified choice. It exhibits the largest Young's modulus among all aliphatic and cycloaliphatic PUE systems tested (HDI, IPDI, HMDI, NBDI) [5], driven by strong HS crystallization evidenced by dual melting endotherms at 150 °C and 169 °C and three distinct XRD crystalline peaks [2]. This makes HDI-BDO the go-to hard-segment building block for transparent, non-yellowing TPU films in consumer electronics, wearable devices, and medical tubing where both mechanical robustness and optical clarity are non-negotiable.

Application
Selection Property
Validation Focus
Outdoor & Automotive Clearcoats
Aliphatic UV color stability
Accelerated weathering, ΔE and gloss retention
Cryogenic Seals & LNG Equipment
Low Tg elastomeric range
DSC/DMA Tg, sub-ambient flexibility testing
Biomedical Implants & Scaffolds
Macrophage-mediated degradation profile
In vitro esterase, FBGC morphology, amine byproduct analysis
Transparent Load-Bearing TPU Films
Crystallization-driven modulus
Tensile modulus, XRD crystallinity, HS melting peaks
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